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molecular formula C10H15N3Si B1397792 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- CAS No. 936342-41-5

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

Cat. No. B1397792
M. Wt: 205.33 g/mol
InChI Key: ULLCGVNMSDQYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691882B2

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20.0 g, 85.2 mmol) described in Manufacturing Example 13-1-1, trimethylsilyl acetylene (24.2 mL, 170 mmol), copper (I) iodide (3.25 g, 17.0 mmol) N,N-diisopropylethylamine (19.1 g, 148 mmol) and N-methylpyrrolidinone (286 mL) was added tetrakis(triphenylphosphine)palladium (0) (9.81 g, 8.52 mmol) under argon atmosphere, which was stirred for 30 minutes at room temperature. The reaction solution was partitioned into water and ethyl acetate. The ethyl acetate layer was washed with water 4 times and dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1 then 1:1). The solids obtained by concentrating the eluate under a reduced pressure were washed with heptane containing a small amount of ethyl acetate to obtain the title compound (10.5 g, 60.0%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
3.25 g
Type
catalyst
Reaction Step Three
Quantity
9.81 g
Type
catalyst
Reaction Step Four
Quantity
286 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN1CCCC1=O>[CH3:10][Si:11]([C:14]#[C:15][C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1)([CH3:13])[CH3:12] |^1:21,23,42,61|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC=1C(=NC(=CC1)N)N
Step Two
Name
Quantity
24.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
copper (I) iodide
Quantity
3.25 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
9.81 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
286 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned into water and ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water 4 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel chromatography (heptane
CUSTOM
Type
CUSTOM
Details
The solids obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the eluate under a reduced pressure
WASH
Type
WASH
Details
were washed with heptane containing a small amount of ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C(=NC(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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